5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with an appropriate alkylating agent, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and ethylphenoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and as a component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A closely related compound with similar biological activities.
1,2,3-Triazole: Another heterocyclic compound with diverse biological activities.
1,3,4-Thiadiazole: Known for its antibacterial and antifungal properties.
Uniqueness
5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique structural features, which contribute to its distinct biological activities. Its combination of phenyl and ethylphenoxy groups provides a unique scaffold for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O2/c1-2-13-8-10-15(11-9-13)20-12-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
GPANOZPGIGRYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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